Methyl 3-(4-pyridinyl)benzoate
Overview
Description
Methyl 3-(4-pyridinyl)benzoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid where the carboxyl group is esterified with methanol, and a pyridine ring is attached to the benzene ring at the meta position
Scientific Research Applications
Methyl 3-(4-pyridinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Safety and Hazards
Future Directions
Pyridine derivatives, such as Methyl 3-(4-pyridinyl)benzoate, are important structural motifs found in numerous bioactive molecules. There is a need for robust methods allowing the selective introduction of multiple functional groups to pyridine . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Mechanism of Action
Target of Action
Methyl 3-(4-pyridinyl)benzoate is a chemical compound that has been used in various chemical reactions, including the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Mode of Action
Pyridinium salts, which include pyridinyl compounds, are known to play an intriguing role in a wide range of research topics . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Biochemical Pathways
It’s worth noting that pyridinium salts, which include pyridinyl compounds, have been highlighted for their synthetic routes .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound has been used, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-pyridinyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-pyridinyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-pyridinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(4-pyridinyl)benzoic acid.
Reduction: Methyl 3-(4-piperidinyl)benzoate.
Substitution: Nitro or halogenated derivatives of this compound.
Comparison with Similar Compounds
Methyl 3-(4-pyridinyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(4-pyridinyl)benzoate: Differing in the position of the pyridine ring, which can affect its chemical reactivity and biological activity.
Methyl 3-(3-pyridinyl)benzoate: Another positional isomer with distinct properties.
Methyl 3-(2-pyridinyl)benzoate: Featuring the pyridine ring at the ortho position, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-pyridin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDGCXMAZZEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408911 | |
Record name | Methyl 3-(4-pyridyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126179-78-0 | |
Record name | Methyl 3-(4-pyridyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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